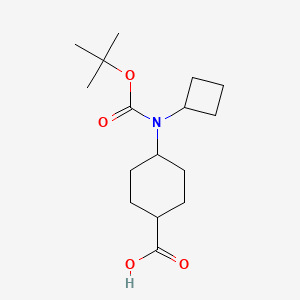
rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol: is a synthetic organic compound that features both bromine and chlorine substituents on a thienyl and phenyl ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the appropriate thienyl and phenyl precursors.
Reaction Conditions: The bromination of the thienyl ring and chlorination of the phenyl ring are carried out under controlled conditions using brominating and chlorinating agents, respectively.
Formation of the Ethanol Derivative: The final step involves the formation of the ethanol derivative through a reaction with an appropriate alcohol or aldehyde under acidic or basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thienyl or phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
Biology:
- Potential applications in studying biological pathways and interactions due to its unique structure.
Medicine:
- Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry:
- Utilized in the development of new materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
- 1-(5-Bromo-2-thienyl)-1-phenylethanol
- 1-(2-Thienyl)-1-(3-chlorophenyl)ethanol
Comparison:
- Structural Differences: The presence or absence of halogen substituents and their positions on the rings.
- Unique Properties: The combination of bromine and chlorine substituents in rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H10BrClOS |
|---|---|
Molecular Weight |
317.63 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H10BrClOS/c1-12(15,10-5-6-11(13)16-10)8-3-2-4-9(14)7-8/h2-7,15H,1H3 |
InChI Key |
SBMXYGUJNYRNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C2=CC=C(S2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)




![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)



![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)



